4-Acetyl-3-ethylbenzonitrile
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Overview
Description
4-Acetyl-3-ethylbenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring an acetyl group at the 4-position and an ethyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-ethylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethylbenzonitrile is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.
Reduction: Formation of 4-acetyl-3-ethylbenzylamine or 4-ethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 4-acetyl-3-ethylbromobenzene.
Scientific Research Applications
4-Acetyl-3-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-3-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: Lacks the ethyl group at the 3-position.
3-Ethylbenzonitrile: Lacks the acetyl group at the 4-position.
4-Cyanoacetophenone: Similar structure but with a cyano group instead of a nitrile group.
Uniqueness
4-Acetyl-3-ethylbenzonitrile is unique due to the presence of both the acetyl and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-acetyl-3-ethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
QZXNQFDQDGJDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C(=O)C |
Origin of Product |
United States |
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